Cas no 1421508-07-7 (3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea)

3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea structure
1421508-07-7 structure
商品名:3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea
CAS番号:1421508-07-7
MF:C15H17F3N2O2
メガワット:314.302894353867
CID:6585015
PubChem ID:71803050

3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea 化学的及び物理的性質

名前と識別子

    • 3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea
    • 1-isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea
    • 1-propan-2-yl-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea
    • 3-(propan-2-yl)-1-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}urea
    • F6412-1956
    • VU0547789-1
    • AKOS024554772
    • 1421508-07-7
    • インチ: 1S/C15H17F3N2O2/c1-11(2)20-14(21)19-8-3-4-9-22-13-7-5-6-12(10-13)15(16,17)18/h5-7,10-11H,8-9H2,1-2H3,(H2,19,20,21)
    • InChIKey: RRKJEBVINMRXPE-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC=C(C=1)OCC#CCNC(NC(C)C)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 314.12421228g/mol
  • どういたいしつりょう: 314.12421228g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 50.4Ų

3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6412-1956-3mg
3-(propan-2-yl)-1-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}urea
1421508-07-7
3mg
$63.0 2023-09-09
Life Chemicals
F6412-1956-10mg
3-(propan-2-yl)-1-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}urea
1421508-07-7
10mg
$79.0 2023-09-09
Life Chemicals
F6412-1956-50mg
3-(propan-2-yl)-1-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}urea
1421508-07-7
50mg
$160.0 2023-09-09
Life Chemicals
F6412-1956-2μmol
3-(propan-2-yl)-1-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}urea
1421508-07-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6412-1956-25mg
3-(propan-2-yl)-1-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}urea
1421508-07-7
25mg
$109.0 2023-09-09
Life Chemicals
F6412-1956-5μmol
3-(propan-2-yl)-1-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}urea
1421508-07-7
5μmol
$63.0 2023-09-09
Life Chemicals
F6412-1956-40mg
3-(propan-2-yl)-1-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}urea
1421508-07-7
40mg
$140.0 2023-09-09
Life Chemicals
F6412-1956-2mg
3-(propan-2-yl)-1-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}urea
1421508-07-7
2mg
$59.0 2023-09-09
Life Chemicals
F6412-1956-20mg
3-(propan-2-yl)-1-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}urea
1421508-07-7
20mg
$99.0 2023-09-09
Life Chemicals
F6412-1956-30mg
3-(propan-2-yl)-1-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}urea
1421508-07-7
30mg
$119.0 2023-09-09

3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea 関連文献

3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}ureaに関する追加情報

Professional Introduction to Compound with CAS No. 1421508-07-7 and Product Name: 3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea

The compound with CAS No. 1421508-07-7 and the product name 3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure incorporates several key functional groups, including a propyl substituent, a trifluoromethyl group, and a butynyl moiety, which contribute to its distinct chemical properties and biological activities.

Recent research has highlighted the importance of 3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea in the development of novel therapeutic agents. The presence of the trifluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in many drug molecules. This feature makes the compound an attractive candidate for further exploration in the design of small-molecule inhibitors targeting various biological pathways. Additionally, the butynyl moiety introduces a reactive site that can be exploited for further chemical modifications, enabling the synthesis of more complex derivatives with tailored pharmacological properties.

In the context of current pharmaceutical research, compounds like 3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea are being investigated for their potential role in addressing unmet medical needs. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory and metabolic disorders. The propan-2-yl substituent further contributes to its pharmacological profile by influencing solubility and bioavailability, which are critical factors in drug development. These attributes make it a promising scaffold for the synthesis of next-generation therapeutics.

The synthesis of 3-(propan-2-yl)-1-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}urea involves a multi-step process that showcases the ingenuity of modern organic chemistry techniques. The reaction sequence typically begins with the preparation of key intermediates, such as 4-hydroxybenzaldehyde derivatives and trifluoromethyl-substituted phenols. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the core structure of the molecule. Subsequent functionalization steps introduce the propyl and butynyl groups, culminating in the formation of the target compound. This synthetic approach highlights the versatility of modern catalytic methods in constructing complex molecular architectures.

From a computational chemistry perspective, 3-(propan-2-yli)-1-{4-[3-(trifluoromethyl)phenoxy]buta}-2-yne-carbonyl urea (the systematic name derived from its structure) has been subjected to detailed molecular modeling studies. These studies aim to elucidate its binding interactions with potential biological targets by predicting enzyme-ligand docking poses. The results suggest that this compound may interact with proteins involved in signal transduction pathways relevant to cancer and neurodegenerative diseases. Such insights are invaluable for guiding medicinal chemists in optimizing lead structures for improved efficacy and selectivity.

The pharmacokinetic properties of CAS No. 1421508–07–7 have also been a focus of recent investigations. In vitro assays have demonstrated that this compound exhibits favorable solubility profiles, which is essential for oral administration and systemic distribution. Additionally, preliminary toxicity studies indicate that it demonstrates low acute toxicity at therapeutic doses, suggesting its potential for safe clinical use. These findings are crucial for advancing the compound into preclinical development pipelines.

Looking ahead, the future prospects for 3-(propan–2–yli)-1-{4-[3–(trifluoromethyl)phenoxy]buta–2–yn–1–yldi]-carbonyl urea, as well as related derivatives derived from it,are exciting and multifaceted, encompassing both academic research endeavors and industrial applications aimed at enhancing human health outcomes through innovative chemical solutions.

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